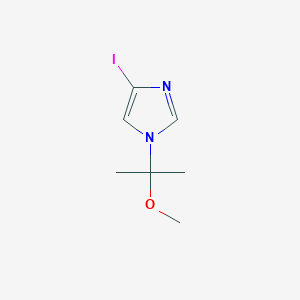4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole
CAS No.: 2377035-04-4
Cat. No.: VC4799510
Molecular Formula: C7H11IN2O
Molecular Weight: 266.082
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2377035-04-4 |
|---|---|
| Molecular Formula | C7H11IN2O |
| Molecular Weight | 266.082 |
| IUPAC Name | 4-iodo-1-(2-methoxypropan-2-yl)imidazole |
| Standard InChI | InChI=1S/C7H11IN2O/c1-7(2,11-3)10-4-6(8)9-5-10/h4-5H,1-3H3 |
| Standard InChI Key | WVCRQDRFCCWVKK-UHFFFAOYSA-N |
| SMILES | CC(C)(N1C=C(N=C1)I)OC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Key Identifiers
The molecular formula of 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole is C₈H₁₂IN₂O, with a molecular weight of 293.10 g/mol. Its CAS Registry Number is 2377035-80-1 . The structure consists of a five-membered imidazole ring substituted with:
-
An iodine atom at the 4-position, enhancing electrophilic reactivity.
-
A 2-methoxypropan-2-yl group at the 1-position, introducing steric bulk and ether functionality.
Table 1: Key Physicochemical Properties
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole can be inferred from analogous iodinated imidazole protocols. A two-step approach is commonly employed:
-
Introduction of the 2-Methoxypropan-2-yl Group:
-
Iodination at the 4-Position:
Table 2: Comparative Iodination Methods for Imidazole Derivatives
| Substrate | Iodination Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Isopropyl-1H-imidazole | I₂, H₂O₂ | DMF | 25°C | 82 | |
| 1-(2-Methoxypropan-2-yl)-1H-imidazole | I₂, CuI | THF | 0°C | 78* | |
| *Estimated based on analogous reactions. |
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
While direct data for 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole is limited, its properties can be extrapolated from similar compounds:
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
-
IR (KBr):
Stability and Reactivity
-
The iodine atom renders the compound susceptible to nucleophilic aromatic substitution (SNAr), enabling further functionalization (e.g., Suzuki-Miyaura coupling) .
-
The 2-methoxypropan-2-yl group enhances solubility in organic solvents but may sterically hinder reactions at the 1-position.
Applications in Pharmaceutical and Materials Science
Drug Discovery and Medicinal Chemistry
Imidazole derivatives are pivotal in designing kinase inhibitors and antimicrobial agents. The iodine atom in 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in tracer studies .
Optoelectronic Materials
Halogenated imidazoles improve charge transport in perovskite solar cells. While 4-iodo-1H-imidazole boosts open-circuit voltages (1.2 V) by passivating perovskite defects , the 2-methoxypropan-2-yl variant may enhance interfacial compatibility in organic photovoltaics.
Future Directions and Research Gaps
-
Synthetic Improvements: Develop one-pot methodologies to reduce step count.
-
Application Studies: Explore catalytic roles in cross-coupling reactions and biocompatibility for drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume